Piperidin-2-yl(pyridin-2-yl)methanone
Description
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
piperidin-2-yl(pyridin-2-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1,3,5,7,10,13H,2,4,6,8H2 |
InChI Key |
RACAWLMKKBVGML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-yl(pyridin-2-yl)methanone can be achieved through various methods. One efficient method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction uses water as the oxygen source and operates under mild conditions, making it environmentally friendly . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of transition metal catalysts, such as copper, is common due to their efficiency and ability to operate under mild conditions. The reaction conditions are optimized to maximize yield and minimize the production of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: Piperidin-2-yl(pyridin-2-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones is a notable reaction, catalyzed by copper and using water as the oxygen source .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper catalysts, water, and various nanocatalysts such as cobalt, ruthenium, and nickel . The reactions typically occur under mild conditions, which helps in reducing the formation of unwanted by-products.
Major Products: The major products formed from the reactions involving this compound include various aromatic ketones. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Medicinal Chemistry Applications
Piperidin-2-yl(pyridin-2-yl)methanone serves as a crucial building block in the synthesis of pharmaceuticals. Its heterocyclic structure combines piperidine and pyridine rings, which contribute to its diverse biological activities.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits promising antimicrobial and antiviral properties, making it a candidate for developing new medications against infections. The unique chemical structure allows for modifications that can enhance efficacy against specific pathogens.
Anticancer Activity
Studies have demonstrated that derivatives of this compound show significant anticancer activity. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods, which are essential for producing derivatives with enhanced biological activities.
Common Synthetic Routes
The synthesis typically involves:
- Reactions with piperidine derivatives : Utilizing various piperidine derivatives to introduce functional groups that enhance biological activity.
- Reductive amination : This method involves the reaction of aldehydes or ketones with amines in the presence of reducing agents, allowing for the formation of piperidine-based compounds .
| Synthetic Method | Description |
|---|---|
| Reductive Amination | Involves reaction with aldehydes/ketones to form amines |
| Cyclization Reactions | Formation of cyclic structures to enhance biological activity |
Biological Interaction Studies
This compound has been studied for its binding affinity to various biological targets, including enzymes and receptors.
Enzyme Inhibition
The compound has been explored as a reversible monoacylglycerol lipase inhibitor, which plays a crucial role in the metabolism of endocannabinoids in the brain. This property suggests potential therapeutic applications in managing pain and inflammation .
Protein Kinase Inhibition
Recent studies evaluated its derivatives against a panel of protein kinases, revealing insights into their inhibitory potency. Although some derivatives showed limited activity, the structural modifications could lead to more potent inhibitors .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Anticancer Studies
A study published in the Journal of Synthetic Organic Chemistry focused on synthesizing derivatives and evaluating their effects on cancer cell lines. The findings indicated that specific modifications could significantly enhance anticancer properties .
Pharmacological Evaluations
Another research effort examined the pharmacological profiles of synthesized compounds based on this compound, assessing their effectiveness as potential therapeutic agents against various diseases .
Mechanism of Action
The mechanism of action of piperidin-2-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing different pathways. For instance, it can inhibit certain enzymes or interact with specific receptors, leading to a range of biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds often differ in substituents on the piperidine or pyridine rings, which significantly alter physicochemical and biological properties. Key analogues include:
(2-(4-R-Phenyl)quinolin-4-yl)(pyridin-2-yl)methanone (YS-2) Substituents: A quinoline moiety substituted with a 4-R-phenyl group. Synthesis: Synthesized via n-BuLi-mediated coupling of 2-bromopyridine with quinoline intermediates, yielding 80–85% . Application: Intermediate for antimalarial drug candidates.
(4-(2-Amino-3-((3-chloro-4-fluorophenyl)amino)furo[2,3-c]pyridin-7-yl)pyridin-2-yl)(piperidin-1-yl)methanone Substituents: A furopyridine core with halogenated aryl and piperidine groups.
Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride Substituents: Piperazine replaces piperidine, with a hydrochloride salt. Physicochemical Properties: Enhanced solubility due to salt formation (CAS 39639-99-1) .
Physicochemical Properties
- Molecular Weight: Calculated as 188.23 g/mol (C11H12N2O) for Piperidin-2-yl(pyridin-2-yl)methanone.
- Spectroscopy: Pyridin-2-yl methanones exhibit distinct ¹H/¹³C NMR signals. For example, phenyl(pyridin-2-yl)methanone shows aromatic protons at δ 7.5–8.8 ppm and a ketone carbon at ~195 ppm .
- Stability : The ketone group is susceptible to nucleophilic attack, necessitating inert storage conditions .
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Synthesis Yield (%) | Key Applications | Reference |
|---|---|---|---|---|---|
| This compound | C11H12N2O | 188.23 | Not reported | Pharmaceutical impurity | |
| (2-(4-R-Phenyl)quinolin-4-yl)(pyridin-2-yl)methanone | C21H15N2O | 317.36 | 80–85 | Antimalarial intermediate | |
| Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride | C10H15Cl2N3O | 264.15 | Not reported | Solubility-enhanced salt form | |
| 1-Methoxy-3-(pyridin-2-yl)indolizin-2-ylmethanone | C20H15N3O2 | 329.36 | 94 | Fluorescent dyes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
